BRD 9757
Übersicht
Beschreibung
Histone deacetylase 6 is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, thereby affecting chromatin structure and gene transcription . BRD 9757 is known for its high selectivity towards histone deacetylase 6 compared to other histone deacetylases .
Wissenschaftliche Forschungsanwendungen
BRD 9757 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter, aber nicht beschränkt auf:
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv Histon-Deacetylase 6 hemmt. Die Hemmung von Histon-Deacetylase 6 führt zu einem Anstieg der Spiegel von acetyliertem Tubulin, was die Mikrotubuli-Dynamik und zelluläre Prozesse wie Zellmotilität und intrazellulären Transport beeinflusst . Die Verbindung beeinflusst die Acetylierung von Histonproteinen nicht signifikant, wodurch sie hochspezifisch für Histon-Deacetylase 6 ist .
Wirkmechanismus
Target of Action
The primary target of BRD 9757 is HDAC6 , a member of the histone deacetylase (HDAC) family . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . HDAC6 is unique among the HDAC enzymes in that it primarily localizes to the cytoplasm and is involved in regulating cellular processes such as cell migration and degradation of misfolded proteins .
Mode of Action
This compound acts by inhibiting the activity of HDAC6 . It binds to the enzyme and prevents it from removing acetyl groups from its substrates . This inhibition leads to an increase in the acetylation levels of the substrates of HDAC6 .
Biochemical Pathways
The inhibition of HDAC6 by this compound affects several biochemical pathways. One of the key substrates of HDAC6 is α-tubulin . The increased acetylation of α-tubulin can affect the structure and function of microtubules, which are involved in cell shape, intracellular transport, and cell division .
Result of Action
The inhibition of HDAC6 by this compound leads to increased acetylation levels of its substrates . In the case of α-tubulin, this can lead to changes in microtubule dynamics, affecting various cellular processes . For example, in HeLa cells, treatment with this compound has been shown to increase the level of acetylated α-tubulin .
Biochemische Analyse
Biochemical Properties
BRD 9757 is a selective inhibitor of HDAC6 with an IC50 value of 30 nM . It displays remarkable selectivity for HDAC6 over other HDAC classes, with more than 20-fold selectivity over Class I HDACs and over 400-fold selectivity over Class II HDACs . The compound interacts with HDAC6 by binding to its active site, thereby inhibiting its deacetylase activity. This inhibition leads to an increase in acetylated tubulin levels without affecting histone acetylation . The specificity of this compound for HDAC6 makes it a valuable tool for studying the biological functions of this enzyme and its role in various cellular processes.
Cellular Effects
This compound exerts significant effects on cellular processes by inhibiting HDAC6 activity. The inhibition of HDAC6 by this compound leads to an accumulation of acetylated tubulin, which affects microtubule dynamics and cellular transport mechanisms . This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the increased acetylation of tubulin can impact intracellular transport and signaling pathways that rely on microtubule dynamics . Additionally, this compound has been observed to induce cell cycle arrest and apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to the active site of HDAC6, thereby inhibiting its deacetylase activity . This inhibition is achieved through the interaction of the hydroxamic acid moiety of this compound with the zinc ion present in the active site of HDAC6 . The binding of this compound to HDAC6 prevents the deacetylation of tubulin, leading to an accumulation of acetylated tubulin and subsequent alterations in microtubule dynamics . This mechanism of action underscores the specificity of this compound for HDAC6 and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and maintains its potency over extended periods . In vitro studies have shown that the inhibition of HDAC6 by this compound leads to sustained increases in acetylated tubulin levels over time . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and induction of apoptosis in certain cell types . These temporal effects highlight the importance of considering the duration of exposure when studying the biological effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit HDAC6 activity and increase acetylated tubulin levels without causing significant toxicity . Higher doses of this compound have been associated with adverse effects, including toxicity and alterations in normal cellular functions . These findings underscore the importance of optimizing dosage regimens to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the acetylation status of tubulin . The compound interacts with HDAC6, an enzyme responsible for the deacetylation of tubulin, thereby influencing the acetylation levels of this protein . The inhibition of HDAC6 by this compound leads to an increase in acetylated tubulin levels, which can impact various cellular processes, including intracellular transport and signaling . The metabolic pathways involving this compound highlight its role in regulating the acetylation status of key cellular proteins.
Transport and Distribution
This compound is transported and distributed within cells and tissues through mechanisms that involve its interaction with HDAC6 . The compound’s selective inhibition of HDAC6 leads to its accumulation in cellular compartments where HDAC6 is active . This targeted distribution allows this compound to exert its effects specifically on HDAC6-regulated processes, such as microtubule dynamics and intracellular transport . The transport and distribution of this compound within cells are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with HDAC6 . HDAC6 is predominantly localized in the cytoplasm, where it deacetylates tubulin and other non-histone proteins . Consequently, this compound is also localized in the cytoplasm, where it inhibits HDAC6 activity and increases acetylated tubulin levels . This subcellular localization is essential for the compound’s ability to modulate microtubule dynamics and other HDAC6-regulated processes.
Vorbereitungsmethoden
Industrial Production Methods: Industrial production methods for BRD 9757 are not explicitly documented. Typically, such compounds are produced in specialized chemical synthesis laboratories under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Arten von Reaktionen: BRD 9757 unterliegt in erster Linie Hemmungsreaktionen mit Histon-Deacetylase 6. Es erhöht selektiv die Spiegel von acetyliertem Tubulin, ohne die Histonacetylierung zu beeinflussen .
Häufige Reagenzien und Bedingungen: Die Verbindung wird in verschiedenen In-vitro-Assays eingesetzt, um ihre inhibitorischen Wirkungen auf Histon-Deacetylase 6 zu untersuchen. Häufige Reagenzien sind Zelllinien wie HeLa-Zellen, und die Bedingungen beinhalten typischerweise eine Inkubation bei bestimmten Konzentrationen (z. B. 10 bis 30 Mikromolar) für einen bestimmten Zeitraum (z. B. 24 Stunden) .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Reaktion von this compound mit Histon-Deacetylase 6 gebildet wird, ist acetyliertes Tubulin .
Vergleich Mit ähnlichen Verbindungen
BRD 9757 ist einzigartig in seiner hohen Selektivität für Histon-Deacetylase 6 im Vergleich zu anderen Histon-Deacetylasen. Ähnliche Verbindungen umfassen:
Vorinostat (SAHA): Ein pan-Histon-Deacetylase-Inhibitor mit inhibitorischer Aktivität gegen mehrere Histon-Deacetylasen, darunter Histon-Deacetylase 1, 2, 3, 6, 7 und 11.
CRA-026440 Hydrochlorid: Ein breitspektriger Histon-Deacetylase-Inhibitor mit Aktivität gegen mehrere Histon-Deacetylasen, darunter Histon-Deacetylase 1, 2, 3, 6, 8 und 10.
This compound sticht durch seine spezifische Hemmung von Histon-Deacetylase 6 hervor, wodurch es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Funktionen dieses Enzyms wird .
Eigenschaften
IUPAC Name |
N-hydroxycyclopentene-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(7-9)5-3-1-2-4-5/h3,9H,1-2,4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYGSXXWQSXKRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423058-85-8 | |
Record name | 1423058-85-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.